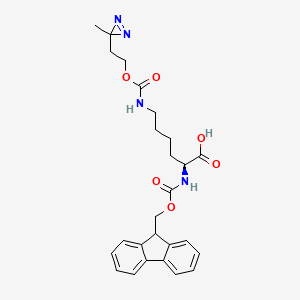

Fmoc-L-Photo-Lysine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHDYXIYQGMCG-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Molecular Interactions: A Technical Guide to Fmoc-L-Photo-Lysine in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Photo-Lysine, a synthetic amino acid analogue, has emerged as a powerful tool in chemical biology and drug discovery for elucidating the intricate dance of protein-protein interactions. This in-depth technical guide provides a comprehensive overview of its applications, experimental protocols, and the underlying principles of its utility in trapping transient and stable molecular interactions. By incorporating a photo-activatable diazirine moiety, this compound enables the formation of covalent bonds between interacting biomolecules upon UV irradiation, effectively freezing these interactions for subsequent analysis.

Core Principles and Applications

This compound is a trifunctional molecule comprising:

-

An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group, rendering it suitable for standard solid-phase peptide synthesis (SPPS).[1]

-

A lysine (B10760008) scaffold , allowing its incorporation into peptide chains at specific sites.

-

A photo-reactive diazirine ring in the side chain, which upon exposure to UV light (typically around 350-365 nm), extrudes nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting molecule.

The primary application of this compound lies in photoaffinity labeling (PAL) , a technique used to:

-

Identify and validate protein-protein interactions: By incorporating this compound into a "bait" peptide or protein, researchers can covalently trap its binding partners ("prey") in a complex biological milieu, such as a cell lysate.

-

Map binding interfaces: The short-lived nature of the carbene ensures that crosslinking occurs only in the immediate vicinity of the photo-lysine (B560627) residue, providing spatial information about the interaction site.

-

Discover and characterize "reader" proteins of post-translational modifications (PTMs): Photo-lysine can be incorporated into peptides mimicking specific PTMs, such as methylation or acetylation of histone tails, to capture and identify the proteins that recognize these marks.[2][3][4]

-

Identify cellular targets of bioactive peptides and small molecules: By integrating this compound into a bioactive peptide, its direct molecular targets within a cell can be identified.

Quantitative Data Summary

The efficiency of photo-crosslinking and the outcomes of subsequent analyses are critical for the successful application of this compound. The following tables summarize key quantitative parameters, though it is important to note that these values can be highly dependent on the specific biological system and experimental conditions.

| Parameter | Typical Value/Range | Notes |

| UV Activation Wavelength | 350 - 365 nm | Minimizes damage to biological molecules compared to shorter UV wavelengths. |

| Crosslinking Efficiency | Variable (dependent on proximity and reactivity of interacting partners) | Can be influenced by factors such as the lifetime of the carbene and the accessibility of insertion sites. |

| Peptide Synthesis Coupling Efficiency | >95% | With standard coupling reagents, incorporation into a growing peptide chain is generally efficient. |

| Application | Key Quantitative Outcome | Example |

| Protein-Protein Interaction Studies | Enrichment Ratios (e.g., SILAC) | Identification of specific binding partners with high confidence through quantitative proteomics. |

| Histone PTM Reader Identification | Dissociation Constants (Kd) | Determination of binding affinities of reader proteins to modified histone peptides. |

| Target Identification | Occupancy/Labeling Stoichiometry | Quantification of the extent of target engagement by a photo-reactive probe. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments involving this compound. Below are generalized protocols for the key experimental stages.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin with DMF.

-

-

Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound. Due to its modified side chain, extended coupling times or double coupling may be beneficial to ensure high efficiency.

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether. Purify the peptide by reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry.

Photo-Affinity Labeling (PAL) and Analysis

This protocol describes a general workflow for using a peptide containing photo-lysine to identify interacting proteins from a cell lysate.

Materials:

-

Photo-lysine containing peptide probe (with an affinity tag like biotin (B1667282) for enrichment)

-

Cell lysate

-

UV lamp (365 nm)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Reagents for in-gel digestion (trypsin) and mass spectrometry analysis

Procedure:

-

Incubation: Incubate the photo-lysine containing peptide probe with the cell lysate for a predetermined time (e.g., 1 hour) at 4°C to allow for the formation of non-covalent interactions. Include appropriate controls, such as a probe without the photo-lysine or competition with an excess of the non-crosslinkable peptide.

-

UV Irradiation: Expose the mixture to UV light (365 nm) on ice for a specified duration (e.g., 10-30 minutes) to induce crosslinking. The optimal irradiation time should be determined empirically.

-

Enrichment of Crosslinked Complexes: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate to capture the biotinylated peptide probe and its crosslinked binding partners.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

-

Analysis by SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. Visualize the crosslinked products by silver staining, Coomassie staining, or by Western blotting if an antibody against a suspected interactor is available.

-

Identification by Mass Spectrometry:

-

Excise the protein bands of interest from the gel.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the crosslinked proteins and map the crosslinking sites using specialized bioinformatics software.

-

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological pathways being investigated.

Caption: Experimental workflow for identifying protein-protein interactions.

Caption: Investigating histone reader protein interactions and downstream signaling.

Conclusion

This compound stands as a versatile and indispensable tool for the modern biochemist and drug discovery scientist. Its compatibility with standard peptide synthesis protocols and its ability to forge covalent links between interacting molecules upon photoactivation provide a robust method for capturing and identifying protein-protein interactions that are often transient and difficult to study by other means. The continued application of this and similar photo-reactive amino acids will undoubtedly lead to a deeper understanding of complex biological networks and the discovery of novel therapeutic targets.

References

- 1. Fmoc- L -Photo-Lysine = 95 2250437-42-2 [sigmaaldrich.com]

- 2. Development of Complementary Photo‐arginine/lysine to Promote Discovery of Arg/Lys hPTMs Interactomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photo-lysine captures proteins that bind lysine post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Chemistry of Light-Activated Lysine: A Technical Guide to the Photocleavage of Fmoc-L-Photo-Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms governing the photocleavage of Fmoc-L-Photo-Lysine, a critical tool in modern chemical biology and drug discovery. The ability to control the activity of peptides and proteins with spatial and temporal precision using light has opened new avenues for studying cellular processes and developing novel therapeutic strategies. This document provides a detailed overview of the primary mechanisms, relevant quantitative data, and experimental protocols for researchers utilizing these powerful photoresponsive amino acids.

Introduction: Two Classes of Photo-Lysine (B560627)

The term "Photo-Lysine" generally refers to two distinct classes of lysine (B10760008) derivatives that are activated by light. It is crucial to distinguish between them as their photochemical reactions and applications differ significantly.

-

Photocaged Lysine: In this class, the ε-amino group of the lysine side chain is protected by a photolabile "caging" group. Upon irradiation with UV light, this cage is cleaved, releasing the natural lysine residue and restoring its biological function. A common example of this is N-ε-(o-nitroveratryloxycarbonyl)-L-lysine (Nvoc-Lys). This is the primary focus when discussing "photocleavage" for controlled release.

-

Photo-Crosslinking Lysine: This class incorporates a photo-activatable moiety, typically a diazirine, into the lysine side chain. UV light exposure transforms the diazirine into a highly reactive carbene, which can then form covalent bonds with nearby molecules. This is used for photoaffinity labeling to identify binding partners and map protein-protein interactions.

This guide will cover the photocleavage mechanisms for both classes, providing a comprehensive understanding for researchers in the field.

Part 1: Photocleavage of Photocaged Lysine (o-Nitrobenzyl Type)

The most common photolabile protecting groups for caging amines are based on the o-nitrobenzyl scaffold. The photocleavage of these groups allows for the precise release of the native amino acid side chain.

Core Mechanism

The photocleavage of o-nitrobenzyl-type caging groups, such as the nitroveratryloxycarbonyl (Nvoc) group found in Fmoc-L-Lys(Nvoc)-OH, proceeds through a well-established intramolecular rearrangement upon UV irradiation. The process is initiated by the absorption of a photon, leading to an excited state that triggers a series of electronic and atomic rearrangements.

The key steps are as follows:

-

Photoexcitation: The o-nitrobenzyl group absorbs a photon (typically around 350-365 nm), promoting it to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the benzylic hydrogen is abstracted by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.

-

Rearrangement and Cyclization: The aci-nitro intermediate undergoes rearrangement and cyclization to form a five-membered ring.

-

Cleavage: This cyclic intermediate is unstable and rapidly fragments, releasing the protected amine (the uncaged lysine), carbon dioxide, and an o-nitrosobenzaldehyde derivative.

This mechanism ensures a clean and irreversible release of the lysine side chain, making it a robust tool for spatiotemporal control.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the general workflow for utilizing photocaged lysine to study a biological process.

Caption: Workflow for using photocaged lysine in biological studies.

Quantitative Data for Photocleavage

The efficiency of photocleavage is dependent on several factors, including the specific caging group, wavelength, light intensity, and solvent conditions. While specific data for this compound is not always consolidated, the following table summarizes typical values for related o-nitrobenzyl-caged compounds.

| Parameter | Typical Value | Conditions | Reference |

| Wavelength Max (λmax) | 350 - 365 nm | Varies with substitution on the phenyl ring | |

| Quantum Yield (Φ) | 0.01 - 0.5 | Highly dependent on the specific caged molecule and solvent | General Literature |

| Irradiation Time | Seconds to hours | Dependent on lamp intensity and sample concentration | [1] |

| Cleavage Efficiency | >90% | With optimized irradiation time and wavelength | General Literature |

Experimental Protocol: Photocleavage in Solution

This protocol provides a general method for the photocleavage of a peptide containing a caged lysine residue in a solution phase.

Materials:

-

Peptide containing this compound (caged).

-

Biologically compatible buffer (e.g., PBS, HEPES), pH 7.0-7.4. Note: Basic pH can favor side reactions.[1]

-

UV lamp with a peak output around 365 nm (e.g., mercury arc lamp or LED).

-

Quartz cuvette or microplate.

-

Scavengers (optional, e.g., dithiothreitol (B142953) (DTT)) to minimize side reactions.[1]

-

Inert gas (e.g., Argon) for sensitive samples to prevent oxidation.

Procedure:

-

Sample Preparation: Dissolve the caged peptide in the chosen buffer to the desired final concentration. If using, add scavengers to the solution.

-

Degassing (Optional): For peptides containing sensitive amino acids like Cysteine or Methionine, purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen.

-

Irradiation:

-

Transfer the solution to a quartz cuvette or well of a quartz-bottom plate.

-

Place the sample at a fixed distance from the UV lamp.

-

Irradiate the sample for a predetermined amount of time. The optimal time should be determined empirically for each specific peptide and experimental setup.

-

Gentle stirring or agitation during irradiation can improve cleavage efficiency.

-

If necessary, use a cooling system (e.g., a fan or water jacket) to prevent overheating of the sample.

-

-

Analysis: After irradiation, the sample containing the now-active peptide is ready for use in biological assays. The extent of cleavage can be quantified by methods such as HPLC or mass spectrometry.

Part 2: Photocleavage of Photo-Crosslinking Lysine (Diazirine Type)

This compound derivatives containing a diazirine moiety are not "uncaged" in the traditional sense but are activated by light to form a covalent bond with interacting molecules.

Core Mechanism

The photocleavage of the diazirine ring is a two-step process that generates a highly reactive carbene intermediate.

-

Photoexcitation and Nitrogen Elimination: Upon irradiation with UV light (typically around 360 nm), the diazirine ring absorbs a photon and is excited. This leads to the irreversible loss of a nitrogen molecule (N₂), generating a highly reactive and short-lived carbene intermediate.

-

Carbene Insertion: The carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds of interacting proteins or other biomolecules, forming a stable covalent crosslink.

This process is invaluable for "freezing" transient interactions for subsequent identification and analysis.

Mechanism of Diazirine Photoactivation

The following diagram illustrates the photocleavage of the diazirine ring to form a reactive carbene.

Caption: Photoactivation of diazirine-containing lysine for crosslinking.

Quantitative Data for Diazirine Photoactivation

| Parameter | Typical Value | Conditions | Reference |

| Wavelength Max (λmax) | ~360 nm | In aqueous solutions | |

| Activation Time | Seconds to minutes | Dependent on UV lamp intensity | General Literature |

| Crosslinking Efficiency | Variable | Highly dependent on proximity and reactivity of binding partners |

Experimental Protocol: Photo-Affinity Labeling

This protocol outlines a general procedure for using a peptide containing a diazirine-based Photo-Lysine to identify interacting proteins.

Materials:

-

Bait peptide containing this compound (diazirine).

-

Cell lysate or purified protein solution containing potential binding partners.

-

Binding buffer (e.g., PBS with mild detergent).

-

UV lamp with a peak output around 360 nm.

-

Analytical tools for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Procedure:

-

Incubation: Mix the bait peptide with the cell lysate or protein solution and incubate under conditions that favor the biological interaction (e.g., 4°C for 1-2 hours).

-

Irradiation:

-

Place the sample in a suitable container (e.g., petri dish on ice) and expose it to 360 nm UV light.

-

Irradiation is typically performed for 5-30 minutes.

-

-

Analysis:

-

Following irradiation, the covalently crosslinked complexes can be analyzed.

-

A common method is to incorporate an affinity tag (e.g., biotin) into the bait peptide. The crosslinked complexes can then be pulled down using streptavidin beads.

-

The captured proteins are then identified by SDS-PAGE and mass spectrometry.

-

Conclusion

This compound derivatives are versatile tools for probing complex biological systems. A clear understanding of the underlying photocleavage mechanisms—whether for uncaging a protected side chain or for activating a crosslinking moiety—is essential for the successful design and execution of experiments. By carefully selecting the appropriate photo-lysine variant and optimizing reaction conditions, researchers can harness the power of light to control and investigate biological processes with unprecedented precision.

References

An In-depth Technical Guide to Photo-Activatable Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Photo-activatable amino acids (paAAs) have emerged as powerful tools in chemical biology and drug discovery, offering unprecedented spatiotemporal control over protein structure and function. These non-canonical amino acids are engineered to be inert until activated by a specific wavelength of light. Upon photo-activation, they can form covalent crosslinks with interacting molecules, release a caging group to restore function, or undergo conformational changes. This guide provides a comprehensive overview of the core principles, methodologies, and applications of photo-activatable amino acids in research.

Core Concepts and Mechanisms

Photo-activatable amino acids can be broadly categorized into two main classes: photoreactive crosslinkers and photocaged amino acids .

Photoreactive crosslinkers are designed to covalently bond with nearby molecules upon light activation.[1][2] These amino acids typically contain a latent reactive group, such as a diazirine, benzophenone, or aryl azide.[3][4][5] When exposed to UV light, these moieties generate highly reactive intermediates—carbenes or nitrenes—that can insert into C-H, N-H, or O-H bonds of adjacent molecules, effectively "freezing" transient interactions. This makes them invaluable for mapping protein-protein, protein-nucleic acid, and protein-lipid interactions within their native cellular context.

Photocaged amino acids , on the other hand, have a functional group on their side chain masked by a photolabile protecting group (the "cage"). Irradiation with light cleaves this cage, releasing the native amino acid and restoring its function. This strategy allows for the precise activation of protein function, such as enzyme activity or signaling, at a desired time and location. Commonly used caging groups include o-nitrobenzyl and its derivatives.

Types of Photo-Activatable Amino Acids

A variety of photo-activatable amino acids have been developed to probe different aspects of protein biology. The choice of a specific paAA depends on the research question, the desired outcome (crosslinking or uncaging), and the biological system under investigation.

| Type | Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Features & Applications |

| p-Benzoyl-L-phenylalanine (Bpa) | Benzophenone | ~350-365 | Triplet Ketone | Forms covalent bonds with C-H bonds. Relatively stable and less prone to reacting with water. Widely used for mapping protein-protein interactions. |

| Photo-Leucine & Photo-Methionine | Diazirine | ~330-370 | Carbene | Small, minimally perturbing analogs of natural amino acids. Can be incorporated globally into proteins. Useful for identifying protein-protein interactions in living cells. |

| p-Azido-L-phenylalanine (Azi) | Aryl Azide | ~365 | Nitrene | Highly reactive nitrene intermediate can form crosslinks. Also used in bioorthogonal "click" chemistry reactions. |

| Photocaged Lysine (e.g., N-ε-(o-nitrobenzyloxycarbonyl)-L-lysine) | o-Nitrobenzyl | ~365 | N/A (Uncaging) | Light-induced removal of the caging group restores the positively charged amine side chain, enabling studies of protein folding, enzyme activity, and protein-protein interactions that are dependent on lysine's charge. |

| Photocaged Tyrosine (e.g., O-(o-nitrobenzyl)-L-tyrosine) | o-Nitrobenzyl | ~365 | N/A (Uncaging) | Uncaging restores the hydroxyl group, which is often involved in phosphorylation and hydrogen bonding. Allows for optical control of signaling pathways. |

| Photocaged Glutamate & Aspartate | Various Cages | UV to Visible | N/A (Uncaging) | Enables precise spatiotemporal control over excitatory neurotransmission and other processes dependent on these acidic residues. |

Experimental Methodologies

The incorporation of photo-activatable amino acids into proteins can be achieved through several methods, with genetic code expansion being the most prominent for in vivo studies.

Site-Specific Incorporation via Genetic Code Expansion

This powerful technique allows for the insertion of a non-canonical amino acid at a specific site in a protein in response to a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG). This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the host organism. The engineered aaRS specifically recognizes and charges the photo-activatable amino acid onto its cognate tRNA, which has an anticodon that recognizes the unique codon.

Detailed Protocol for Site-Specific Incorporation in E. coli

-

Vector Preparation:

-

Clone the gene of interest into an expression vector containing a C-terminal affinity tag (e.g., His-tag) and an in-frame amber (TAG) codon at the desired incorporation site.

-

Use a separate, compatible plasmid to express the orthogonal aaRS/tRNA pair specific for the desired photo-activatable amino acid.

-

-

Transformation:

-

Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed cells in a rich medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

-

Supplement the minimal medium with the photo-activatable amino acid (typically 1-2 mM).

-

Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters) and grow the culture overnight at a lower temperature (e.g., 18-25°C) to improve protein folding and incorporation efficiency.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity.

-

-

Verification of Incorporation:

-

Confirm the incorporation of the photo-activatable amino acid by mass spectrometry (e.g., ESI-MS).

-

Global Incorporation

For some applications, it is desirable to replace all instances of a particular amino acid with its photo-activatable analog. This can be achieved by using auxotrophic cell lines that cannot synthesize a specific natural amino acid and providing them with the photo-activatable analog in the growth medium.

Chemical Synthesis

For in vitro studies or the synthesis of smaller peptides, photo-activatable amino acids can be incorporated using solid-phase peptide synthesis (SPPS). This method offers great flexibility in terms of the types of non-canonical amino acids that can be incorporated.

Applications in Research and Drug Development

Photo-activatable amino acids have a wide range of applications in basic research and are increasingly being used in drug development pipelines.

-

Mapping Protein-Protein Interactions: By incorporating a photoreactive amino acid at a specific site in a protein of interest, researchers can identify its direct binding partners in a cellular context. Upon photo-activation, the protein will covalently crosslink to its interactors, which can then be identified by mass spectrometry.

-

Identifying Drug-Binding Sites: Photo-affinity labeling is a powerful technique for identifying the direct molecular targets of a drug. A photoreactive moiety is incorporated into the drug molecule, which is then allowed to bind to its target in a complex biological sample. Photo-activation results in a covalent bond between the drug and its target, enabling its identification and the characterization of the binding site.

-

Controlling Protein Function: Photocaged amino acids allow for the precise control of protein activity with light. This has been used to study a wide range of biological processes, including signal transduction, enzyme catalysis, and neurotransmission, with high spatiotemporal resolution.

-

Structural Biology: Crosslinking data obtained using photo-activatable amino acids can provide distance constraints that are useful for determining the three-dimensional structure of protein complexes.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Caption: Mechanism of photoreactive crosslinking.

Caption: Workflow for genetic code expansion.

Caption: Photo-affinity labeling workflow.

Challenges and Future Directions

Despite their power, the use of photo-activatable amino acids is not without its challenges. UV light can be phototoxic to cells, and the reactive intermediates generated can sometimes lead to non-specific crosslinking. Future research is focused on developing paAAs that can be activated by longer wavelength, less damaging visible light, and on designing more specific photoreactive groups. The continued development of novel photo-activatable amino acids and their associated technologies promises to further revolutionize our ability to study and manipulate biological systems with light.

References

- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 2. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]

- 3. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

A Technical Guide to Fmoc-L-Photo-Lysine: Commercial Availability and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-L-Photo-Lysine, a critical tool for photoaffinity labeling. The guide details its commercial availability from various suppliers, presents key technical data in a comparative format, and offers detailed experimental protocols for its incorporation into peptides and subsequent use in identifying protein-protein interactions.

Introduction to this compound

This compound is a photoreactive amino acid derivative used in chemical biology and drug discovery to elucidate protein-protein interactions and identify the targets of bioactive molecules.[1] The molecule incorporates a diazirine moiety, a small and efficient photo-crosslinker that, upon irradiation with UV light (typically around 360 nm), forms a highly reactive carbene intermediate. This intermediate can then form a covalent bond with nearby molecules, effectively "trapping" interacting proteins for subsequent analysis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group makes it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for its precise incorporation at any desired position within a peptide sequence.[1]

Commercial Availability and Supplier Specifications

A number of chemical suppliers offer this compound, ensuring its accessibility to the research community. The table below summarizes the offerings from several prominent suppliers, providing a comparative look at their product specifications. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Available Quantities |

| Chem-Impex | 2250437-42-2 | C₂₆H₃₀N₄O₆ | 494.54 | ≥ 95% | 0 - 8 °C | 100mg, 250mg, 1g[2] |

| Ambeed | 2250437-42-2 | Not Specified | Not Specified | 98% | Store in freezer, under -20°C, in a dark place under inert atmosphere | Inquire |

| Sigma-Aldrich | 2250437-42-2 | C₂₆H₃₀N₄O₆ | 494.54 | ≥ 95% | 2 - 8 °C | Inquire |

| Gentaur | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inquire |

| SLS Ireland (distributor for Sigma-Aldrich) | 2250437-42-2 | Not Specified | Not Specified | Not Specified | Not Specified | 100mg |

Experimental Protocols

The successful application of this compound hinges on its proper incorporation into a peptide of interest and the subsequent execution of the photo-crosslinking experiment. The following sections provide detailed methodologies for these key steps.

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis. The procedure can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and react for another 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using this compound as the amino acid to be coupled. Due to its modified side chain, a slightly longer coupling time or the use of a more potent coupling agent like HATU may be beneficial to ensure high coupling efficiency.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the specific position) for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin extensively with DMF, then DCM, and finally dry it under vacuum.

-

Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Photoaffinity Labeling Protocol

This protocol provides a general workflow for using a peptide containing L-Photo-Lysine to identify interacting proteins in a cellular lysate.

Materials:

-

Purified peptide containing L-Photo-Lysine

-

Cell lysate

-

UV lamp (365 nm)

-

Click chemistry reagents (if an alkyne or azide (B81097) handle is incorporated into the peptide for downstream applications)

-

SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

-

Incubation: Incubate the photo-crosslinker peptide with the cell lysate or purified protein sample to allow for binding to its target(s). The optimal concentration and incubation time should be determined empirically.

-

UV Irradiation: Irradiate the sample with a 365 nm UV lamp on ice for a specified period (e.g., 10-30 minutes). This will activate the diazirine group, leading to covalent crosslinking to interacting proteins.

-

Analysis of Crosslinked Products:

-

SDS-PAGE and Western Blotting: Analyze the reaction mixture by SDS-PAGE. The formation of a higher molecular weight band corresponding to the peptide-protein complex can be detected by Western blotting using an antibody against the target protein (if known) or by incorporating a tag (e.g., biotin (B1667282), FLAG) into the peptide for detection.

-

Mass Spectrometry: For target identification, the crosslinked protein-peptide complexes can be enriched (e.g., via a biotin tag on the peptide and streptavidin affinity purification), digested, and analyzed by mass spectrometry to identify the crosslinked protein(s).

-

Visualizing the Chemistry and Workflow

To further aid in the understanding of this compound's application, the following diagrams illustrate its chemical structure, photolysis mechanism, and a typical experimental workflow.

Caption: Chemical structure of this compound.

Caption: Photolysis mechanism of the diazirine group.

Caption: Experimental workflow for peptide synthesis and photoaffinity labeling.

References

An In-Depth Technical Guide to the Spectral Properties and Absorbance of Fmoc-L-Photo-Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Photo-Lysine is a crucial tool in modern chemical biology and drug discovery. As a trifunctional amino acid, it incorporates a photo-activatable diazirine moiety, a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in solid-phase peptide synthesis (SPPS), and a lysine (B10760008) backbone. This unique structure allows for its site-specific incorporation into peptides and proteins. Upon photoactivation with ultraviolet (UV) light, the diazirine group forms a highly reactive carbene intermediate, which can covalently crosslink with interacting biomolecules in close proximity. This process, known as photoaffinity labeling, enables the "capture" of transient or weak protein-protein interactions, providing invaluable insights into cellular signaling pathways, drug-target engagement, and the broader interactome.

This technical guide provides a comprehensive overview of the spectral properties and absorbance characteristics of this compound, along with detailed experimental protocols for its characterization and application in photo-crosslinking studies.

Core Physicochemical and Spectral Properties

This compound's utility is fundamentally governed by its photophysical characteristics. The diazirine functional group is designed to be stable under normal laboratory conditions but becomes highly reactive upon irradiation with a specific wavelength of UV light. The Fmoc protecting group, while primarily for peptide synthesis, also contributes to the molecule's overall absorbance profile.

| Property | Description |

| Chemical Name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[[2-(3-methyl-3H-diazirin-3-yl)ethoxy]carbonyl]-L-lysine |

| CAS Number | 2250437-42-2[1] |

| Molecular Formula | C₂₆H₃₀N₄O₆[1] |

| Molecular Weight | 494.54 g/mol [1] |

| Photoactivation Wavelength | ~360 nm[1] |

| Photo-reactive Group | Diazirine |

| Reactive Intermediate | Carbene |

Experimental Protocols

UV-Vis Absorbance Spectroscopy

This protocol details the procedure for determining the UV-Vis absorbance spectrum and molar absorptivity of this compound.

Objective: To measure the absorbance profile of this compound across a range of UV and visible wavelengths and to calculate its molar absorptivity at the photoactivation wavelength (~360 nm).

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., Methanol, Acetonitrile, or Dimethylformamide - DMF)

-

UV-transparent quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg).

-

Dissolve the weighed compound in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU at the wavelength of maximum absorbance).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200 - 500 nm).

-

Use the same solvent as used for the sample preparation to zero the baseline (blank).

-

-

Measurement:

-

Rinse a quartz cuvette with the sample solution before filling it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for the diazirine moiety, which is expected around 360 nm. Note that the Fmoc group will have strong absorbance peaks at shorter wavelengths (around 265, 290, and 301 nm).

-

-

Molar Absorptivity Calculation:

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at the photoactivation wavelength:

-

A = Absorbance at ~360 nm

-

c = Molar concentration of the solution (mol/L)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Fluorescence Spectroscopy

This protocol outlines the steps to characterize the fluorescence properties of this compound. The fluorescence is expected to be dominated by the Fmoc group.

Objective: To determine the excitation and emission spectra and the relative fluorescence quantum yield of this compound.

Materials:

-

This compound solution of known concentration (prepared as in the UV-Vis protocol)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

-

A fluorescence standard with a known quantum yield (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

-

Excitation Spectrum:

-

Set the emission wavelength to the expected maximum (for Fmoc, this is typically around 315 nm) and scan a range of excitation wavelengths (e.g., 200 - 300 nm). The resulting spectrum will show the wavelengths of light that are most effective at inducing fluorescence.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the maximum determined from the excitation spectrum (for Fmoc, typically around 265 nm) and scan a range of emission wavelengths (e.g., 280 - 400 nm). This will reveal the fluorescence emission profile of the compound.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength used for the emission scan. Ensure the absorbance is below 0.1 to avoid inner filter effects.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical instrument settings.

-

Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Photo-crosslinking Protocol for Identifying Protein-Protein Interactions

This protocol provides a general workflow for using this compound incorporated into a peptide probe to identify binding partners in a cell lysate.

Objective: To covalently crosslink a peptide probe containing this compound to its interacting protein(s) for subsequent identification.

Materials:

-

Peptide probe with this compound incorporated at a specific site

-

Cell lysate containing the target protein(s)

-

UV lamp with an emission peak at ~365 nm (e.g., a UV crosslinker)

-

Reaction buffer (e.g., PBS or HEPES-based buffer)

-

Affinity purification reagents (e.g., streptavidin beads if the peptide probe is biotinylated)

-

SDS-PAGE and Western blotting or mass spectrometry equipment for analysis

Procedure:

-

Incubation:

-

Incubate the peptide probe with the cell lysate at a suitable concentration and temperature (e.g., 4 °C) to allow for the non-covalent interaction between the probe and its binding partner(s).

-

-

Photo-irradiation:

-

Place the reaction mixture on ice and expose it to UV light at 365 nm for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining carbene intermediates.

-

-

Analysis:

-

The crosslinked protein-peptide complexes can be analyzed by SDS-PAGE and visualized by autoradiography (if the probe is radiolabeled), Western blotting (using an antibody against the target protein or a tag on the probe), or by excising the crosslinked band for identification by mass spectrometry.

-

-

Affinity Purification and Mass Spectrometry:

-

If the peptide probe contains an affinity tag (e.g., biotin), the crosslinked complexes can be enriched from the lysate using affinity beads.

-

The enriched proteins are then eluted, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked protein(s).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a photoaffinity labeling experiment to identify protein-protein interactions using a peptide probe containing this compound.

Application Example: Probing G-Protein Coupled Receptor (GPCR) - Ligand Interactions

This workflow demonstrates how a ligand analog containing this compound can be used to covalently attach to its GPCR target upon UV irradiation. Subsequent proteolytic digestion and mass spectrometry analysis can then identify the specific amino acid residue(s) on the receptor that were in close proximity to the photo-reactive lysine, thereby mapping the ligand's binding pocket. This information is critical for structure-based drug design and understanding the mechanism of receptor activation.

References

Stability and Proper Storage of Fmoc-L-Photo-Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-L-Photo-Lysine, a critical reagent in the synthesis of photosensitive peptides and probes for chemical biology and drug discovery. Ensuring the integrity of this compound is paramount for reproducible and successful experimental outcomes. This document outlines the known stability profile, proper handling procedures, and a proposed experimental framework for in-depth stability analysis.

Chemical Profile and Intrinsic Stability

Fmoc-L-Photo-Lysine is a non-natural amino acid derivative incorporating a photo-activatable diazirine moiety. This functional group, upon irradiation with UV light (typically around 350-360 nm), forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules. This property is invaluable for photo-affinity labeling and identifying protein-protein or drug-target interactions.

The stability of this compound is primarily influenced by three key factors:

-

The Fmoc protecting group: This group is notoriously labile to basic conditions, particularly secondary amines like piperidine, which is used for its removal during solid-phase peptide synthesis.

-

The diazirine ring: This moiety is sensitive to light and can also be unstable under certain chemical conditions, which can pose challenges for long-term storage and extensive experimental manipulations.[1]

-

The amino acid backbone: Like other amino acids, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, it is crucial to adhere to the storage conditions recommended by suppliers. While specific temperatures may vary slightly between manufacturers, a general consensus points to the following guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. |

| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | The diazirine moiety is photosensitive and can decompose upon exposure to light, especially UV wavelengths. |

| Moisture | Store in a tightly sealed container, preferably in a desiccator. | Moisture can lead to hydrolysis of the Fmoc group and potentially affect the stability of the diazirine ring. |

| Atmosphere | For optimal long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen). | While not always explicitly stated by all suppliers, an inert atmosphere can help prevent oxidation of the molecule. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for troubleshooting and for developing robust analytical methods to assess its purity.

Experimental Protocols for Stability Assessment

Due to the lack of publicly available, detailed stability studies for this compound, this section outlines a proposed experimental workflow for a forced degradation study. Such studies are critical for identifying potential degradants and for developing and validating stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions and to identify the primary degradation products.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

-

Stress Conditions: Expose the sample solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 60°C for 48 hours (solid state and in solution).

-

Photostability: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours) using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for monitoring the purity of this compound and detecting any degradation products.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) and 301 nm (characteristic absorbance of the Fmoc group). A photodiode array (PDA) detector is recommended to monitor for the appearance of new peaks with different UV spectra. |

| Column Temperature | 30°C |

Method Validation: The HPLC method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent compound and from each other, allowing for accurate quantification of the remaining intact this compound.

Summary and Recommendations

The stability of this compound is critical for its successful application in research and development. Based on the available information, the following key recommendations should be followed:

-

Strict Adherence to Storage Conditions: Always store this compound at or below the recommended temperature, protected from light and moisture.

-

Regular Quality Control: Periodically assess the purity of stored this compound using a validated analytical method, such as the RP-HPLC method outlined above, especially for long-term storage or before use in critical experiments.

-

Mindful Handling: During experimental procedures, minimize the exposure of the compound to light and basic conditions to prevent premature degradation.

By implementing these guidelines, researchers can ensure the integrity of their this compound and contribute to the generation of reliable and reproducible scientific data. Further in-house forced degradation studies are recommended to establish a comprehensive stability profile specific to the laboratory's storage and handling conditions.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Photo-Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-reactive amino acids are invaluable tools in chemical biology and drug discovery for elucidating protein-protein interactions. Fmoc-L-Photo-Lysine, a lysine (B10760008) analogue equipped with a diazirine moiety, serves as a potent photo-crosslinker.[1] When incorporated into a peptide sequence, it enables the formation of a covalent bond with an interacting protein upon UV irradiation, thus capturing even transient interactions.[2] This document provides a detailed protocol for the incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, along with relevant quantitative data and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2250437-42-2 | [3] |

| Molecular Weight | 494.54 g/mol | [3] |

| Empirical Formula | C₂₆H₃₀N₄O₆ | [3] |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C |

Table 2: Comparison of Common Coupling Reagents in Fmoc SPPS

While specific comparative studies on the coupling efficiency of this compound with various reagents are not extensively documented, the following table provides a general comparison based on their known reactivity and efficiency in solid-phase peptide synthesis. HATU is often preferred for sterically hindered or unusual amino acids due to its high reactivity.

| Coupling Reagent | General Coupling Efficiency | Typical Reaction Time | Notes |

| HATU | Very High | 15-60 min | Recommended for difficult couplings and to minimize racemization. |

| HBTU | High | 30-120 min | A reliable and commonly used coupling reagent. |

| DIC/HOBt | Good to High | 1-4 hours | A cost-effective option with good performance. |

Table 3: Typical Yields and Purity of Peptides Synthesized with Photo-Lysine (B560627)

The final yield and purity of the synthesized peptide are dependent on the sequence, length, and purification methods. The following data is representative of what can be expected for a short-to-medium length peptide containing a photo-lysine residue.

| Parameter | Typical Value |

| Crude Peptide Purity (by HPLC) | 60-85% |

| Final Yield (after purification) | 10-30% |

Experimental Protocols

Resin Selection and Swelling

-

Resin Choice : For peptides with a C-terminal amide, Rink Amide resin is a suitable choice. For peptides with a C-terminal carboxylic acid, Wang resin is recommended.

-

Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first amino acid coupling.

Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

a. Fmoc Deprotection:

-

Add 20% (v/v) piperidine (B6355638) in DMF to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the resin.

-

Add a fresh solution of 20% piperidine in DMF.

-

Agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

b. Amino Acid Coupling (Incorporation of this compound or other amino acids):

This protocol uses HATU as the coupling reagent.

-

In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Collect the fractions containing the pure peptide.

-

Confirm the identity of the peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide product.

Photo-Crosslinking Protocol

-

Dissolve the purified peptide containing photo-lysine and the target protein in a suitable buffer.

-

Incubate the mixture in the dark to allow for binding.

-

Irradiate the sample with UV light at a wavelength of 365 nm. The irradiation time and distance from the UV source should be optimized for each specific system.

-

Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.

Visualizations

Caption: Experimental workflow for solid-phase peptide synthesis of a peptide containing this compound.

Caption: Workflow for photo-affinity labeling using a peptide containing photo-lysine.

Caption: Simplified EGFR-GRB2 signaling pathway and the principle of photo-crosslinking with a photo-lysine peptide targeting the GRB2-SH2 domain.

References

Application Notes and Protocols for In Vivo Protein Cross-linking Using Fmoc-L-Photo-Lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. In vivo photo-cross-linking using genetically encoded non-canonical amino acids (ncAAs) has emerged as a powerful technique to capture transient and weak PPIs directly in living cells. This document provides detailed application notes and protocols for the use of Fmoc-L-Photo-Lysine , a diazirine-containing photo-activatable amino acid, for in vivo protein cross-linking.

This compound can be incorporated into a target protein at a specific site using amber codon suppression technology. Upon activation with long-wave UV light (~365 nm), the diazirine moiety forms a highly reactive carbene intermediate that covalently cross-links with interacting proteins in close proximity.[1][2] This "zero-distance" cross-linking provides high-resolution information about protein interaction interfaces. Subsequent proteomic analysis by mass spectrometry (MS) allows for the identification of the cross-linked proteins and the specific sites of interaction.

Chemical Properties and Mechanism of Action

This compound is an Fmoc-protected lysine (B10760008) derivative containing a photo-activatable diazirine group. The Fmoc protecting group makes it suitable for solid-phase peptide synthesis, while its unprotected form can be used for in vivo incorporation.

Mechanism of Photo-Cross-linking:

-

Incorporation: The photo-lysine (B560627) analog is incorporated into the target protein in response to an amber stop codon (TAG) through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

-

Activation: Upon irradiation with UV light (typically 350-370 nm), the diazirine ring loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[3]

-

Cross-linking: The carbene intermediate rapidly and non-selectively inserts into nearby chemical bonds, including C-H and N-H bonds of interacting proteins, forming a stable covalent bond.[4]

Data Presentation

The following tables summarize representative quantitative data from in vivo photo-cross-linking mass spectrometry (XL-MS) experiments.

Table 1: Representative Quantitative Proteomics Data from an In Vivo Photo-Cross-linking Experiment

| Parameter | Value | Reference |

| Total Proteins Identified | > 9,500 | [5] |

| Identified Cross-link Spectrum Matches | 29,931 (in triplicate) | |

| Unique Cross-linked Residues | 7,436 | |

| Inter-protein Cross-linking Sites | 1,611 | |

| Intra-protein Cross-linking Sites | 5,825 | |

| False Discovery Rate (FDR) | 1% |

Table 2: SILAC-based Quantification of Cross-linked Peptides

| Condition | Number of Identified Cross-links | Percentage Quantified (SILAC) | Reference |

| Untreated Cells vs. Drug-treated Cells | 746 | ~46% | |

| Complex Proteome-wide Study | 3,323 | ~78% |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Photo-Lysine in Mammalian Cells via Amber Suppression

This protocol describes the incorporation of a diazirine-containing lysine analog (referred to as DiZPK) into a protein of interest (POI) in mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Plasmid encoding the POI with a C-terminal affinity tag (e.g., HA-tag) and an in-frame amber codon (TAG) at the desired position.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the photo-lysine analog.

-

Diazirine-containing photo-lysine analog (e.g., DiZPK).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 10-cm dish to reach 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Incorporation of Photo-Lysine:

-

24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and the photo-lysine analog at a final concentration of 0.5-1 mM.

-

Incubate the cells for another 24-48 hours to allow for expression of the POI with the incorporated photo-lysine.

-

-

Verification of Incorporation (Optional):

-

Harvest a small fraction of the cells, lyse them, and perform a western blot using an antibody against the affinity tag to confirm the expression of the full-length POI in the presence of photo-lysine. A band corresponding to the full-length protein should be observed only in the presence of the ncAA.

-

Protocol 2: In Vivo Photo-Cross-linking and Cell Lysis

Materials:

-

Cells with incorporated photo-lysine from Protocol 1.

-

Ice-cold PBS

-

UV lamp (365 nm)

-

Cell scraper

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold PBS to remove the culture medium.

-

Add a thin layer of ice-cold PBS to the plate.

-

-

UV Irradiation:

-

Place the plate on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal distance from the lamp to the cells is typically 1-5 cm.

-

-

Cell Lysis:

-

Immediately after irradiation, remove the PBS and add ice-cold lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cross-linked protein complexes.

-

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the general steps for preparing the cross-linked protein sample for identification by LC-MS/MS.

Materials:

-

Cell lysate containing cross-linked proteins.

-

Affinity purification beads (e.g., anti-HA agarose).

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5).

-

Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5).

-

DTT (Dithiothreitol)

-

Trypsin (sequencing grade)

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Affinity Purification of Bait Protein and Interactors:

-

Incubate the cell lysate with affinity beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the protein complexes using the elution buffer and immediately neutralize the eluate.

-

-

Reduction, Alkylation, and Digestion:

-

Reduce the disulfide bonds in the protein complexes by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digest the proteins into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.

-

-

Sample Desalting:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by nano-LC-MS/MS on a high-resolution mass spectrometer.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo protein cross-linking using this compound.

Signaling Pathway Example: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system that regulates cell proliferation, survival, and differentiation. Photo-cross-linking can be employed to identify direct interactors of EGFR and its downstream effectors in a cellular context.

Caption: Simplified EGFR signaling pathway highlighting potential photo-cross-linking applications.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fmoc-L-Photo-Lysine in Light-Sensitive Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light-sensitive hydrogels offer precise spatiotemporal control over the release of therapeutic agents and the manipulation of cell environments. This is achieved by incorporating photo-responsive moieties into the hydrogel network, which can be cleaved or crosslinked upon light exposure. Fmoc-L-Photo-Lysine is a lysine (B10760008) derivative containing a diazirine group, a highly efficient photo-activated crosslinking moiety. Upon irradiation with UV light (typically around 350-365 nm), the diazirine group forms a reactive carbene intermediate that can form covalent bonds with neighboring molecules, leading to the formation of a stable hydrogel network. This process occurs without the need for a photoinitiator, enhancing the biocompatibility of the resulting hydrogel, making it an excellent candidate for applications in drug delivery and tissue engineering.

This document provides detailed application notes and protocols for the use of this compound in the creation of light-sensitive hydrogels.

Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₀N₄O₆ |

| Molecular Weight | 494.54 g/mol |

| Appearance | Solid |

| Photo-activation Wavelength | ~350-370 nm |

| Reactive Group | Diazirine |

| Protection Group | Fmoc |

Experimental Protocols

Protocol 1: Synthesis of a Photo-Crosslinkable Peptide

This protocol describes the synthesis of a peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS). The example peptide, Ac-Cys-Gly-Lys(Photo)-Gly-NH₂, is designed to be crosslinked with a polymer like polyethylene (B3416737) glycol (PEG).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including this compound)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Acetic anhydride (B1165640)

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the first Fmoc-amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HBTU/HOBt and a base like DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Confirm complete coupling using a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including this compound.

-

N-terminal Acetylation: After the final amino acid coupling and subsequent Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: Preparation of a Photo-Crosslinked Peptide-PEG Hydrogel

This protocol describes the formation of a hydrogel by photo-crosslinking the synthesized peptide with a multi-arm PEG derivative.

Materials:

-

Photo-crosslinkable peptide (from Protocol 1)

-

4-arm PEG-Maleimide (or other suitable PEG derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (365 nm)

Procedure:

-

Prepare Precursor Solutions:

-

Dissolve the photo-crosslinkable peptide in PBS to the desired concentration (e.g., 10 mM).

-

Dissolve the 4-arm PEG-Maleimide in PBS to a concentration that results in the desired stoichiometric ratio of maleimide (B117702) groups to cysteine residues on the peptide (typically 1:1).

-

-

Hydrogel Formation:

-

Mix the peptide and PEG solutions in a suitable mold (e.g., a PDMS mold).

-

Ensure thorough mixing of the components. The thiol-maleimide reaction will start to form a physical gel.

-

-

Photo-Crosslinking:

-

Hydrogel Equilibration:

-